6-Methyl-1H-indazole-3-carboxylic acid ethyl ester
CAS No.: 4498-69-5
Cat. No.: VC3057906
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4498-69-5 |
---|---|
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | ethyl 6-methyl-1H-indazole-3-carboxylate |
Standard InChI | InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | JZBHWTQRRAEFIY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NNC2=C1C=CC(=C2)C |
Canonical SMILES | CCOC(=O)C1=NNC2=C1C=CC(=C2)C |
Introduction
Synthesis Methods
Synthetic Routes
The synthesis of 6-methyl-1H-indazole-3-carboxylic acid ethyl ester likely follows similar pathways to those used for related indazole derivatives. Based on the synthesis of similar compounds, potential synthetic routes include:
Route A: Cyclization Method
This may involve the cyclization of appropriate precursors under specific conditions, similar to the synthesis of 4-chloro-6-methyl-1H-indazole-3-carboxylic acid which utilizes the reaction of substituted anilines with ethyl acetoacetate in the presence of a base, followed by cyclization.
Route B: Aromatization from Tetrahydro Derivatives
A second potential route may involve the aromatization of tetrahydroindazole derivatives. Similar to the preparation of indazole-3-carboxylic acid, this could involve heating a tetrahydroindazole-3-carboxylic acid ethyl ester with a catalyst like palladium on carbon .
Reaction Conditions and Catalysts
The synthesis typically requires specific reaction conditions:
Parameter | Typical Conditions | Purpose |
---|---|---|
Temperature | 80-120°C | To facilitate cyclization and/or aromatization |
Catalysts | Palladium on carbon (5%) | For dehydrogenation/aromatization steps |
Solvents | Cymene, DMF, ethanol | To provide appropriate reaction medium |
Reaction time | 12-38 hours | To ensure complete conversion |
For the aromatization process specifically, the reaction parameters observed with similar compounds include:
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Heating to reflux with 5% palladium on carbon in cymene for approximately 38 hours
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Monitoring by TLC (silica gel, 3:1 ethyl acetate-heptane) to confirm conversion
Chemical Reactivity Profile
Types of Reactions
6-Methyl-1H-indazole-3-carboxylic acid ethyl ester can participate in several reaction types:
Hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The methyl group at position 6 can potentially be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols using appropriate reducing agents.
N-Substitution: As a 1H-indazole, it can undergo N-substitution reactions at the NH position to form N-substituted derivatives.
Common Reagents and Products
Reaction Type | Common Reagents | Major Products |
---|---|---|
Hydrolysis | NaOH/H2O, HCl/H2O | 6-Methyl-1H-indazole-3-carboxylic acid |
Oxidation | KMnO4, H2O2 | 6-Carboxylic acid derivatives |
Reduction | LiAlH4, NaBH4 | (3-Hydroxymethyl)-6-methyl-1H-indazole |
N-Substitution | Alkyl halides, base | N-substituted indazole derivatives |
Spectroscopic Characterization
Structural confirmation and purity assessment of 6-methyl-1H-indazole-3-carboxylic acid ethyl ester would typically employ multiple complementary techniques:
NMR Spectroscopy
1H NMR: Would show characteristic signals for:
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Ethyl group: triplet (δ 1.2-1.4 ppm) for CH3 and quartet (δ 4.3-4.5 ppm) for CH2
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Methyl group at position 6: singlet (δ 2.4-2.6 ppm)
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Aromatic protons: complex pattern (δ 7.0-8.0 ppm)
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NH proton: broad singlet (δ 10-13 ppm, may be exchangeable)
13C NMR: Would display signals for:
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Carbonyl carbon (δ 165-170 ppm)
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Ester carbon (δ 60-65 ppm)
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Aromatic carbons (δ 110-140 ppm)
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Methyl carbons (δ 14-22 ppm)
IR Spectroscopy
Key absorption bands would include:
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C=O stretching (~1700 cm-1) for the ester group
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N-H stretching (3200-3500 cm-1)
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C=N and C=C stretching (1600-1680 cm-1)
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C-O stretching (1200-1300 cm-1)
Biological Activity and Applications
Mechanism | Potential Applications |
---|---|
Apoptosis induction | Treatment of leukemia and other blood cancers |
Cell cycle arrest | Growth inhibition of solid tumors |
Kinase inhibition | Target-specific cancer therapies |
Similar compounds have demonstrated IC50 values in the nanomolar range against certain cancer cell lines.
Enzyme Inhibition: Indazole derivatives have shown promise as inhibitors of specific kinases:
Target | Potential Therapeutic Area |
---|---|
FGFR1 | Cancer therapy, particularly solid tumors |
PLK4 | Cell division regulation in cancer treatment |
Structure-Activity Relationships
Key structural features that influence the biological activity include:
Indazole Core: Provides a scaffold for binding to various biological targets, including kinases and receptors.
6-Position Substituent: The methyl group at position 6 affects lipophilicity and electronic properties, potentially influencing binding affinity and selectivity.
Ester Group: Acts as a hydrogen bond acceptor and can be a site for metabolic transformations in vivo.
Chemical Modifications and Derivatives
Building on the 6-methyl-1H-indazole-3-carboxylic acid ethyl ester scaffold, several modification strategies can be employed to develop compounds with enhanced properties:
Ester Modifications
The ethyl ester group can be substituted with various alkyl groups to modify:
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Lipophilicity and membrane permeability
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Metabolic stability
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Binding affinity to target proteins
Modification | Potential Benefit |
---|---|
Bulkier esters (e.g., tert-butyl) | Enhanced hydrophobic interactions |
Branched esters | Increased metabolic stability |
Functionalized esters | Improved water solubility |
Ring Substitution Patterns
Additional substituents can be introduced at various positions of the indazole ring:
Position | Type of Substituent | Potential Effect |
---|---|---|
4-position | Electron-withdrawing groups | Modified electronic properties |
5-position | Halogens | Enhanced binding to target proteins |
7-position | Alkyl/aryl groups | Increased lipophilicity |
Analytical Methods
Chromatographic Techniques
For purity assessment and quantification:
HPLC Analysis: Typically employing:
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Reverse-phase columns (C18)
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Mobile phases consisting of acetonitrile/water with buffer
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UV detection at wavelengths corresponding to indazole absorption maxima (typically 245-280 nm)
TLC Systems: Often using:
Mass Spectrometry
Mass spectrometry would provide:
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Molecular weight confirmation
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Fragmentation pattern analysis for structural confirmation
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High-resolution data for elemental composition verification
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